molecular formula C10H7N3 B1266176 1-Azidonaphthalene CAS No. 6921-40-0

1-Azidonaphthalene

Cat. No.: B1266176
CAS No.: 6921-40-0
M. Wt: 169.18 g/mol
InChI Key: HYISGPFBRUIUNB-UHFFFAOYSA-N
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Description

1-Azidonaphthalene, also known as α-Naphthyl azide or 1-Naphthyl azide, is an organic compound with the molecular formula C₁₀H₇N₃. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an azido group (-N₃).

Preparation Methods

1-Azidonaphthalene can be synthesized through several methods. One common synthetic route involves the diazotization of 1-naphthylamine followed by the substitution of the diazonium group with an azido group. The reaction typically proceeds as follows:

Industrial production methods for this compound are similar but are optimized for larger-scale synthesis, ensuring higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Azidonaphthalene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Azidonaphthalene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as reduction, cycloaddition, and substitution. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules to form the desired products .

Comparison with Similar Compounds

1-Azidonaphthalene can be compared with other azido-substituted aromatic compounds, such as:

    2-Azidonaphthalene: Similar to this compound but with the azido group at the 2-position.

    Azidobenzene: An azido-substituted benzene derivative.

    Azidopyridine: An azido-substituted pyridine derivative.

This compound is unique due to its naphthalene backbone, which provides additional stability and reactivity compared to other azido-substituted aromatic compounds .

Properties

IUPAC Name

1-azidonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYISGPFBRUIUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988913
Record name 1-Azidonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-40-0
Record name 1-Azidonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azidonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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